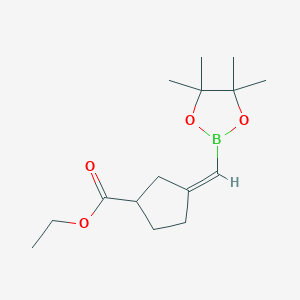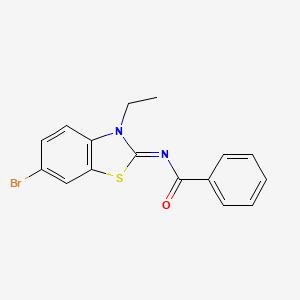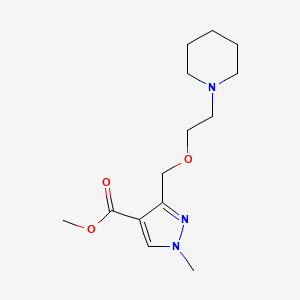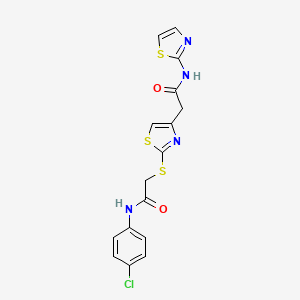
Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance with the molecular formula C11H19BO4 . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl acrylate with a boronic ester. The boronic ester used is 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The reaction is typically carried out in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl ester group attached to a cyclopentane ring. The ring is further substituted with a methylene group that is bonded to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The molecular weight of the compound is 226.08 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula is C11H19BO4 and it has a molecular weight of 226.08 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate and related compounds have been extensively studied for their synthesis and structural properties. For instance, a study conducted by Huang et al. (2021) explored the synthesis, crystal structure, and Density Functional Theory (DFT) analysis of boric acid ester intermediates, highlighting their importance in organic synthesis and material science. These compounds, synthesized through a three-step substitution reaction, were analyzed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses were performed through X-ray diffraction, and molecular structures were calculated and compared using DFT, revealing significant physicochemical properties of the compounds (Huang et al., 2021).
Application in Material Synthesis
The compound's derivatives also find application in the synthesis of electron transport materials (ETMs) and host materials for organic electronic devices. A practical synthesis process was developed by Xiangdong et al. (2017) for an electron transport material, demonstrating the compound's role as a key intermediate in producing triphenylene-based ETMs with significant yields. This development opens new avenues for its application in material science, particularly in the synthesis of ETMs and host materials (Xiangdong et al., 2017).
Catalytic Applications
Furthermore, the compound's derivatives have been employed in palladium-catalyzed borylation processes. Takagi and Yamakawa (2013) investigated the syntheses of arenes through Pd-catalyzed borylation, using derivatives of the compound as intermediates. This method proved effective, especially in borylation of aryl bromides bearing sulfonyl groups, highlighting its utility in organic synthesis and potential in catalytic applications (Takagi & Yamakawa, 2013).
Chemical Properties and Molecular Analysis
In addition to synthesis and catalysis, the compound and its derivatives have been the subject of studies focusing on their molecular structures, vibrational properties, and DFT analyses. Wu et al. (2021) synthesized specific derivatives and analyzed their structures through spectroscopy and X-ray diffraction. DFT and Time-Dependent DFT (TD-DFT) calculations were performed to provide insights into their spectroscopic data, geometrical parameters, and vibrational properties, further showcasing the compound's relevance in detailed molecular studies (Wu et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl (3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO4/c1-6-18-13(17)12-8-7-11(9-12)10-16-19-14(2,3)15(4,5)20-16/h10,12H,6-9H2,1-5H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAWJGSRWQPSDD-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCC(C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2640078.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2640079.png)
![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B2640080.png)
![N-[2-amino-1-(4-ethylphenyl)ethyl]-N,N-dimethylamine](/img/structure/B2640083.png)



![Benzo[b]naphtho[1,2-d]thiophen-5-ylboronic acid](/img/structure/B2640089.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2640090.png)
![N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2640091.png)
![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate](/img/structure/B2640094.png)


